3,4-Dibromostyrene

Radical polymerization kinetics Dibromostyrene isomer comparison Controlled polymer architecture

3,4-Dibromostyrene (1,2-dibromo-4-ethenylbenzene; C₈H₆Br₂; MW 261.94 g/mol) is a nuclear-brominated styrene derivative bearing two bromine atoms at the 3- and 4-positions of the aromatic ring. It belongs to the class of brominated styrene monomers (alongside 2,4-, 2,5-, and 2,3-dibromostyrene isomers and 2,4,5-tribromostyrene) that serve as precursors to brominated polystyrene-based flame retardants such as PDBS-80™.

Molecular Formula C8H6Br2
Molecular Weight 261.94 g/mol
CAS No. 24162-64-9
Cat. No. B12731531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromostyrene
CAS24162-64-9
Molecular FormulaC8H6Br2
Molecular Weight261.94 g/mol
Structural Identifiers
SMILESC=CC1=CC(=C(C=C1)Br)Br
InChIInChI=1S/C8H6Br2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2
InChIKeyNPPBRDURJSHSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromostyrene (CAS 24162-64-9): A Positionally Defined Dibrominated Styrene Monomer for Flame-Retardant Polymers and Cross-Coupling Building Blocks


3,4-Dibromostyrene (1,2-dibromo-4-ethenylbenzene; C₈H₆Br₂; MW 261.94 g/mol) is a nuclear-brominated styrene derivative bearing two bromine atoms at the 3- and 4-positions of the aromatic ring [1]. It belongs to the class of brominated styrene monomers (alongside 2,4-, 2,5-, and 2,3-dibromostyrene isomers and 2,4,5-tribromostyrene) that serve as precursors to brominated polystyrene-based flame retardants such as PDBS-80™ . The compound's defining feature is its specific bromine substitution pattern, which imparts quantifiably different polymerization kinetics, copolymerization reactivity ratios, and bromine content relative to its monobrominated, isomeric dibrominated, and tribrominated structural analogs—differences that directly govern its suitability for targeted polymer synthesis and flame-retardant formulation [2][3].

Why 3,4-Dibromostyrene Cannot Be Replaced by 4-Bromostyrene, 2,4-Dibromostyrene, or 2,4,5-Tribromostyrene Without Altering Polymerization Outcomes and Material Performance


Brominated styrene analogs are not functionally interchangeable: their polymerization rates vary by positional isomer [1], their copolymerization reactivity ratios with styrene differ substantially [2], and their bromine content—which directly determines flame-retardant loading requirements—spans a wide range from ~44 wt% (monobromostyrene) to ~61 wt% (dibromostyrene) to ~70 wt% (tribromostyrene) [3]. Substituting 3,4-dibromostyrene with 2,4-dibromostyrene or 2,5-dibromostyrene yields faster, less controllable polymerizations; substituting with 4-bromostyrene reduces bromine content by ~28% relative, necessitating higher loading and potentially compromising matrix mechanical properties; substituting with 2,4,5-tribromostyrene introduces a monomer with significantly greater thermal polymerization tendency, raising storage stability and premature polymerization risks [4]. The quantitative evidence below demonstrates that each analog occupies a distinct performance envelope.

Quantitative Differentiation Evidence: 3,4-Dibromostyrene vs. Positional Isomers, Monobromostyrene, and Tribromostyrene Analogs


Radical Homopolymerization Rate: 3,4-Dibromostyrene Is the Slowest Among All Dibromostyrene Positional Isomers

In a direct head-to-head comparison of dibromostyrene positional isomers by HPLC-monitored radical polymerization, Horie et al. (1993) established that 3,4-dibromostyrene exhibits the slowest polymerization rate among all dibromostyrene isomers. The complete rate ranking is: 2,5-dibromostyrene > 2,4-dibromostyrene (+ 2,3-dibromostyrene) > 3,4-dibromostyrene [1]. This slower polymerization kinetics provides enhanced control over chain propagation, which is a tangible advantage for synthesizing well-defined copolymers and for bulk polymerization processes where thermal runaway must be avoided. For monobromostyrenes, the rate order is ortho- > meta- > para-, confirming that bromine substitution pattern—not merely bromine count—governs polymerization rate [1].

Radical polymerization kinetics Dibromostyrene isomer comparison Controlled polymer architecture

Copolymerization Reactivity Ratios: Dibromostyrene Preferentially Incorporates into Styrene Copolymers vs. Tribromostyrene

Cubbon and Smith (1969) determined monomer reactivity ratios for thermally initiated copolymerization at 30°C. For the styrene (M₁)–dibromostyrene (M₂) system: r₁ = 0.22 ± 0.05, r₂ = 1.40 ± 0.15. For the styrene (M₁)–2,4,5-tribromostyrene (M₂) system: r₁ = 0.05 ± 0.15, r₂ = 0.60 ± 0.35 [1]. The r₁ value of 0.22 (dibromostyrene system) vs. 0.05 (tribromostyrene system) indicates that a styryl radical is more than 4× more likely to add to styrene when copolymerizing with dibromostyrene than with tribromostyrene. Meanwhile, the r₂ value of 1.40 for dibromostyrene (greater than unity) means that a dibromostyrene-terminated radical preferentially adds another dibromostyrene unit, favoring dibromostyrene-rich sequences. The derived order of monomer reactivity toward styryl radicals is: 2,4,5-tribromostyrene > dibromostyrene > styrene [1].

Monomer reactivity ratios Styrene copolymerization r1 r2 values Q-e scheme

Bromine Content by Weight: 3,4-Dibromostyrene Delivers 61% Br—Intermediate Between Monobromostyrene (44%) and Tribromostyrene (70%)

The theoretical bromine content—calculated from molecular formulas—is a first-order determinant of flame-retardant efficiency and required additive loading. 3,4-Dibromostyrene (C₈H₆Br₂, MW 261.94 g/mol) contains 61.0 wt% bromine, compared to 43.7 wt% for 4-bromostyrene (C₈H₇Br, MW 183.05 g/mol) and 70.3 wt% for 2,4,5-tribromostyrene (C₈H₅Br₃, MW 340.84 g/mol) [1]. Poly(dibromostyrene) commercial products (e.g., PDBS-80™) deliver approximately 59–60% bromine content in practice, with a glass transition temperature of ~144°C [2]. This bromine loading places 3,4-dibromostyrene-derived polymers in a favorable intermediate position: substantially more bromine per unit mass than monobromostyrene-based polymers (enabling lower additive loading to achieve a given flame-retardancy rating), yet with better compatibility and processability than the more heavily brominated tribromostyrene-based materials, which exhibit a greater tendency toward thermal polymerization during processing [3].

Bromine content Flame retardant loading Halogen weight fraction

Thermal Polymerization Tendency: 3,4-Dibromostyrene Is Significantly Less Prone to Spontaneous Polymerization Than 2,4,5-Tribromostyrene

Cubbon and Smith (1969) established a clear thermal polymerization rate ranking: 2,4,5-tribromostyrene > 2,4- and 3,4-dibromostyrene » styrene [1]. This order was subsequently confirmed and cited in patent literature addressing industrial-scale stabilization of brominated styrene monomers [2]. Dibromostyrene—including the 3,4-isomer—has a markedly greater tendency to polymerize on storage than unsubstituted styrene; however, it is substantially less prone to spontaneous thermal polymerization than 2,4,5-tribromostyrene [1]. The patent literature further documents that brominated styrenes have lower termination rate constants (Kₜ) than styrene or its p-F/p-Cl analogs, meaning each active radical produces more polymer before termination—a phenomenon that makes brominated styrenes intrinsically harder to stabilize [2]. Within this class, the 3,4-isomer's intermediate thermal stability profile translates to practical storage advantages: dibromostyrene preparations stabilized with n-propylgallate or metal oxides such as zinc oxide achieve usable induction periods, whereas tribromostyrene-containing mixtures require more aggressive stabilization strategies [3].

Thermal polymerization stability Monomer storage stability Premature polymerization inhibition

Flame Retardancy Enhancement in Polystyrene Nanocomposites: Dibromostyrene Reduces Peak Heat Release at Low Bromine Loading

Chigwada et al. (2005) demonstrated that the incorporation of dibromostyrene into organically-modified clay/polystyrene nanocomposites enhances flame retardancy compared to both virgin polystyrene and nanocomposites prepared with non-halogenated clays [1]. Critically, all improvements—reduced peak heat release rate (PHRR), reduced total heat release (THR), and improved thermal stability by TGA—were achieved at a clay loading of only 3 wt% and a bromine content below 4 wt% in the final composite [1]. While this study does not separately compare 3,4-dibromostyrene against other dibromostyrene isomers, it establishes a class-level benchmark: dibromostyrene provides effective gas-phase flame retardancy via bromine radical release at exceptionally low loading, a performance characteristic that distinguishes dibrominated styrenes from non-halogenated alternatives and from higher-brominated analogs that may compromise matrix compatibility at equivalent bromine loading [2].

Flame retardancy Nanocomposite synergy Cone calorimetry Peak heat release rate

Optimal Application Scenarios for 3,4-Dibromostyrene Based on Quantitative Differentiation Evidence


Controlled Radical Copolymerization for Uniform Bromine Distribution in Flame-Retardant Polystyrenes

The slowest homopolymerization rate among dibromostyrene isomers [1], combined with reactivity ratios (r₁ = 0.22, r₂ = 1.40) that favor dibromostyrene-rich sequences without the extreme alternating tendency of tribromostyrene [2], makes 3,4-dibromostyrene the preferred comonomer for synthesizing styrene copolymers with predictable, uniform bromine distribution. Formulators targeting a specific bromine content for UL 94 V-0 or limiting oxygen index (LOI) specifications can achieve the required flame-retardant performance at lower comonomer loading compared to 4-bromostyrene (due to ~40% higher bromine per monomer unit). The slower polymerization kinetics also facilitate scale-up in bulk or solution polymerization, reducing the risk of thermal runaway—a documented hazard with 2,5-dibromostyrene and tribromostyrene [1].

Emulsion Polymerization for Flame-Retardant Latex Coatings, Textile Backcoatings, and Nonwoven Binders

Dibromostyrene-based latexes—synthesized via emulsion polymerization and characterized by glass transition temperature, bromine content, and flame retardancy—are established commercial products for textile backcoatings, carpet backings, paints, adhesives, sealants, caulks, and nonwoven binders [1][2]. The 3,4-isomer's intermediate thermal polymerization tendency (lower than tribromostyrene) provides a wider processing window during emulsion polymerization, while its 61% bromine content ensures that the resulting latex delivers effective flame retardancy as measured by MVSS-302 and DOC FF-1-70 flammability tests [2]. The ability to copolymerize dibromostyrene with butadiene, alkyl acrylates, methacrylates, vinyl acetate, and unsaturated carboxylic acids [1] enables tailored glass transition temperatures and film-forming properties for specific coating applications.

Flame-Retardant Engineering Thermoplastics: Polyamide (PA), PBT, and PET Formulations

Poly(dibromostyrene) homopolymer (PDBS-80™) is an industry-standard polymeric flame retardant for glass-filled V-0 polyamide formulations, offering excellent thermal and color stability at processing temperatures required for engineering thermoplastics [1]. Compared to decabromodiphenyl oxide (DBDPO) and other low-molecular-weight brominated flame retardants, the polymeric nature of poly(dibromostyrene) eliminates blooming, improves compatibility with the host matrix as evidenced by scanning electron microscopy [2], and provides a Tg of ~144°C that does not excessively plasticize high-temperature nylons or polyesters [1]. The intermediate bromine content (~59–60%) achieves V-0 ratings at practical loading levels without the processing viscosity penalties associated with higher-bromine-content tribromostyrene-derived polymers.

Sequential Cross-Coupling: Orthogonal Reactivity of 3-Br vs. 4-Br C–Br Bonds for Functional Conjugated Materials

The 3,4-dibromo substitution pattern provides two chemically distinct aryl bromide sites on the styrene scaffold: the 4-position Br (para to the vinyl group) and the 3-position Br (meta to the vinyl group) exhibit differential reactivity in palladium-catalyzed cross-coupling reactions [1]. This regiochemical differentiation enables sequential Suzuki-Miyaura, Heck, or Sonogashira couplings—first at the more electron-deficient 4-position, then at the 3-position—to construct unsymmetrically functionalized styrenes, biaryls, and extended conjugated systems. Such sequential coupling strategies are employed in the synthesis of phenothiazine/phenoxazine oligomers [1] and hyperbranched polymers with discrete conjugated units [2]. In contrast, 2,4-dibromostyrene and 2,5-dibromostyrene present different regiochemical selectivity profiles, and monobromostyrene offers only a single coupling site—making 3,4-dibromostyrene uniquely suited for building structurally complex π-conjugated architectures.

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